molecular formula C23H21ClN2O5S B3556823 2-(4-chlorophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate

2-(4-chlorophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate

Cat. No.: B3556823
M. Wt: 472.9 g/mol
InChI Key: KDWYTUAUOFXLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate is a complex organic compound that features a quinoline moiety, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then sulfonylated to introduce the sulfonyl group. The piperidine ring is then constructed and attached to the quinoline moiety. Finally, the chlorophenyl group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and piperidine moieties. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine.

    Piperidine derivatives: Such as piperine and piperidine itself.

    Chlorophenyl derivatives: Such as chlorpromazine and chlorpheniramine.

Uniqueness

What sets 2-(4-chlorophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate apart from similar compounds is its unique combination of functional groups. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5S/c24-19-8-6-16(7-9-19)20(27)15-31-23(28)18-10-13-26(14-11-18)32(29,30)21-5-1-3-17-4-2-12-25-22(17)21/h1-9,12,18H,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWYTUAUOFXLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate
Reactant of Route 4
2-(4-chlorophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.